molecular formula C12H12O B168581 1,2,3,4-Tetrahydrodibenzofuran CAS No. 13130-19-3

1,2,3,4-Tetrahydrodibenzofuran

Cat. No.: B168581
CAS No.: 13130-19-3
M. Wt: 172.22 g/mol
InChI Key: LREHXNMBUBVFHA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrodibenzofuran is an organic compound with the molecular formula C12H12O. It is a derivative of dibenzofuran, where the furan ring is partially hydrogenated. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydrodibenzofuran can be synthesized through several methods. One common approach involves the hydrogenation of dibenzofuran using a suitable catalyst under high pressure and temperature conditions. Another method includes the cyclization of diarylether derivatives, which involves creating the C–O bond of the furan ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of robust catalytic systems to ensure high yield and purity. The process typically includes the use of zeolite catalysts or other acidic conditions to facilitate the cyclization and hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydrodibenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4-Tetrahydrodibenzofuran exerts its effects is primarily through its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its partially hydrogenated furan ring, which imparts different chemical reactivity and physical properties compared to its fully aromatic counterparts. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREHXNMBUBVFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156997
Record name 1,2,3,4-Tetrahydrodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13130-19-3
Record name 1,2,3,4-Tetrahydrodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013130193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydrodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydrodibenzofuran
Reactant of Route 2
1,2,3,4-Tetrahydrodibenzofuran
Reactant of Route 3
1,2,3,4-Tetrahydrodibenzofuran
Reactant of Route 4
1,2,3,4-Tetrahydrodibenzofuran
Reactant of Route 5
1,2,3,4-Tetrahydrodibenzofuran
Reactant of Route 6
1,2,3,4-Tetrahydrodibenzofuran

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